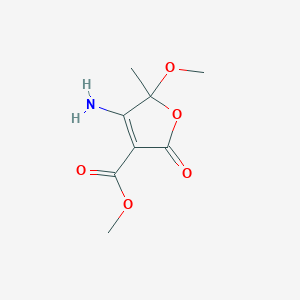
Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate
Beschreibung
Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate is an organic compound with the molecular formula C8H11NO5 and a molecular weight of 201.18 g/mol. This compound is characterized by its furan ring structure, which is substituted with amino, methoxy, and methyl groups, making it a versatile molecule in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
157558-46-8 |
|---|---|
Molekularformel |
C8H11NO5 |
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate |
InChI |
InChI=1S/C8H11NO5/c1-8(13-3)5(9)4(6(10)12-2)7(11)14-8/h9H2,1-3H3 |
InChI-Schlüssel |
IQZBXTMIRATHPO-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=O)O1)C(=O)OC)N)OC |
Kanonische SMILES |
CC1(C(=C(C(=O)O1)C(=O)OC)N)OC |
Synonyme |
3-Furancarboxylicacid,4-amino-2,5-dihydro-5-methoxy-5-methyl-2-oxo-,methylester(9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a furan derivative with an amino group, followed by methylation and methoxylation steps. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The furan ring structure also plays a role in its reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate can be compared with similar compounds such as:
Methyl 5-(methoxymethyl)furan-2-carboxylate: This compound has a similar furan ring structure but differs in the substitution pattern.
4-(Methoxyphenyl)amino)methyl-N,N-dimethylaniline: This compound has a different core structure but shares some functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


